molecular formula C5H12ClF2NO B13589926 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride

3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride

Katalognummer: B13589926
Molekulargewicht: 175.60 g/mol
InChI-Schlüssel: HADWVTWUWXTOLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride is a chemical compound that features a dimethylamino group, two fluorine atoms, and a hydroxyl group attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride typically involves the reaction of dimethylamine with a suitable fluorinated precursor under controlled conditions. One common method involves the reaction of dimethylamine with 1,1-difluoro-2-propanol in the presence of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is essential to achieve consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.

Eigenschaften

Molekularformel

C5H12ClF2NO

Molekulargewicht

175.60 g/mol

IUPAC-Name

3-(dimethylamino)-1,1-difluoropropan-2-ol;hydrochloride

InChI

InChI=1S/C5H11F2NO.ClH/c1-8(2)3-4(9)5(6)7;/h4-5,9H,3H2,1-2H3;1H

InChI-Schlüssel

HADWVTWUWXTOLG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(C(F)F)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.